Methyl 2-ethoxy-4,5-dinitrobenzoate
Description
Methyl 2-ethoxy-4,5-dinitrobenzoate is a nitroaromatic ester characterized by a benzoate backbone with three key substituents: a methoxy ester group at the 1-position, an ethoxy group at the 2-position, and nitro groups at the 4- and 5-positions. This compound is structurally analogous to several nitrobenzoate derivatives used in agrochemicals, pharmaceuticals, and organic synthesis. Its electron-withdrawing nitro groups and electron-donating ethoxy substituent create a unique electronic profile, influencing its reactivity, stability, and applications.
Properties
CAS No. |
825619-21-4 |
|---|---|
Molecular Formula |
C10H10N2O7 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
methyl 2-ethoxy-4,5-dinitrobenzoate |
InChI |
InChI=1S/C10H10N2O7/c1-3-19-9-5-8(12(16)17)7(11(14)15)4-6(9)10(13)18-2/h4-5H,3H2,1-2H3 |
InChI Key |
PWFLIABHBIWFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares Methyl 2-ethoxy-4,5-dinitrobenzoate (inferred properties) with similar nitrobenzoate derivatives:
Key Observations :
- Substituent Effects : Halogenated derivatives (Br, Cl) exhibit higher melting points and densities compared to methyl- or ethoxy-substituted analogs due to stronger intermolecular forces (e.g., halogen bonding) .
- Positional Isomerism : Nitro groups at the 3- and 5-positions (as in ) versus 4- and 5-positions (target compound) alter steric and electronic effects. The ethoxy group at the 2-position in the target compound may enhance solubility in polar solvents compared to methyl or halogen substituents.
Electrophilic Reactivity :
- Nitro groups are strong electron-withdrawing groups, directing electrophilic substitution to meta/para positions.
- Comparison : Methyl 4-bromo-3,5-dinitrobenzoate () is likely more reactive toward nucleophilic substitution at the 4-position due to the bromine leaving group, whereas the ethoxy group in the target compound may resist displacement.
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